Pentadecanedioyl dichloride
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Overview
Description
Pentadecanedioyl dichloride, also known as 1,15-pentadecanedioyl dichloride, is an organic compound with the molecular formula C15H26Cl2O2. It is a di-acyl chloride derivative of pentadecanedioic acid. This compound is primarily used in organic synthesis and polymer chemistry due to its reactive acyl chloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecanedioyl dichloride can be synthesized through the reaction of pentadecanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically involves refluxing the acid with an excess of the chlorinating agent in an inert solvent such as dichloromethane. The reaction conditions are usually maintained under anhydrous conditions to prevent hydrolysis of the acyl chloride groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a reactor containing pentadecanedioic acid and a solvent. The reaction mixture is then heated to facilitate the formation of the dichloride. The excess thionyl chloride and solvent are removed by distillation, and the product is purified by recrystallization or distillation under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
Pentadecanedioyl dichloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form pentadecanedioic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Polymerization: Reacts with diamines to form polyamides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Aminolysis: Primary or secondary amines, often in the presence of a base such as triethylamine.
Alcoholysis: Alcohols, often with a base or catalyst to facilitate the reaction.
Polymerization: Diamines, under controlled conditions to form high molecular weight polymers.
Major Products Formed
Hydrolysis: Pentadecanedioic acid.
Aminolysis: Pentadecanedioyl diamides.
Alcoholysis: Pentadecanedioyl diesters.
Polymerization: Polyamides, such as nylon-type polymers.
Scientific Research Applications
Pentadecanedioyl dichloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Utilized in the preparation of biocompatible materials and drug delivery systems.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of pentadecanedioyl dichloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles such as water, amines, and alcohols, leading to the formation of corresponding acids, amides, and esters. The reactivity is driven by the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Decanedioyl dichloride: A shorter-chain analog with similar reactivity but different physical properties.
Sebacoyl chloride: Another di-acyl chloride used in polymer synthesis, particularly in the production of nylon-6,10.
Adipoyl chloride: A six-carbon di-acyl chloride used in the production of nylon-6,6.
Uniqueness
Pentadecanedioyl dichloride is unique due to its longer carbon chain, which imparts different physical properties such as melting point, boiling point, and solubility compared to shorter-chain analogs. This makes it suitable for specific applications where longer aliphatic chains are desired, such as in the synthesis of certain polymers and materials with unique mechanical properties.
Properties
Molecular Formula |
C15H26Cl2O2 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
pentadecanedioyl dichloride |
InChI |
InChI=1S/C15H26Cl2O2/c16-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)19/h1-13H2 |
InChI Key |
LDHAFLNIWXNZPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=O)Cl)CCCCCCC(=O)Cl |
Origin of Product |
United States |
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